2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide
CAS No.: 84923-25-1
Cat. No.: VC17102449
Molecular Formula: C20H24ClN5O2
Molecular Weight: 401.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84923-25-1 |
|---|---|
| Molecular Formula | C20H24ClN5O2 |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | 2-amino-N-[8-[(3-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-4-methoxypyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H24ClN5O2/c1-28-19-17(10-23-20(22)25-19)18(27)24-14-8-15-5-6-16(9-14)26(15)11-12-3-2-4-13(21)7-12/h2-4,7,10,14-16H,5-6,8-9,11H2,1H3,(H,24,27)(H2,22,23,25) |
| Standard InChI Key | SUKOHWNDVSUXJZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)Cl)N |
Introduction
2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with a molecular formula of C20H24ClN5O2. This compound belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound's structure includes a pyrimidine ring, a nortropane moiety, and a chlorobenzyl group, which contribute to its unique chemical properties.
Synthesis and Preparation
The synthesis of 2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multiple steps, including the formation of the pyrimidine ring, attachment of the nortropane moiety, and introduction of the chlorobenzyl group. The specific synthesis route may vary depending on the starting materials and desired yield.
Biological Activity and Applications
While specific biological activities of 2-Amino-N-(8-(m-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide are not widely documented, compounds with similar structures often exhibit pharmacological properties. The presence of a pyrimidine ring and a chlorobenzyl group suggests potential interactions with biological targets, such as enzymes or receptors.
Research Findings and Future Directions
Research on this compound is limited, and detailed studies on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications are needed. Future research should focus on exploring its biological activity, toxicity, and potential uses in medicine or other fields.
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